molecular formula C11H8F3N3O2S B13109156 Benzyl (5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)carbamate

Benzyl (5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)carbamate

Cat. No.: B13109156
M. Wt: 303.26 g/mol
InChI Key: OVFULXHHIMLUDM-UHFFFAOYSA-N
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Description

Benzyl (5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)carbamate: is a chemical compound that features a benzyl group attached to a carbamate moiety, which is further linked to a 1,3,4-thiadiazole ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often require cooling to maintain the stability of the reactants and to control the reaction rate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl (5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)carbamate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced at the thiadiazole ring, potentially forming dihydrothiadiazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, leading to the formation of various substituted carbamates.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Substituted carbamates.

Scientific Research Applications

Chemistry: Benzyl (5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Industry: In the agrochemical industry, this compound is explored for its potential use as a pesticide or herbicide due to its ability to interact with biological systems.

Mechanism of Action

The mechanism of action of Benzyl (5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering cellular processes.

Comparison with Similar Compounds

  • Benzyl (5-methyl-1,3,4-thiadiazol-2-yl)carbamate
  • Benzyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate
  • Benzyl (5-nitro-1,3,4-thiadiazol-2-yl)carbamate

Uniqueness: Benzyl (5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)carbamate is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity compared to its analogs. The trifluoromethyl group also imparts unique electronic properties, making this compound particularly valuable in various applications.

Properties

Molecular Formula

C11H8F3N3O2S

Molecular Weight

303.26 g/mol

IUPAC Name

benzyl N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate

InChI

InChI=1S/C11H8F3N3O2S/c12-11(13,14)8-16-17-9(20-8)15-10(18)19-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,15,17,18)

InChI Key

OVFULXHHIMLUDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=NN=C(S2)C(F)(F)F

Origin of Product

United States

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